molecular formula C25H19N5O2S B2642888 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115336-40-7

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2642888
CAS RN: 1115336-40-7
M. Wt: 453.52
InChI Key: BLGRKNXHPQGWQQ-UHFFFAOYSA-N
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Description

The compound “3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, symmetric thiourea derivatives have been synthesized by the reaction of various anilines with CS2 . Another study mentions the synthesis of pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural data for this compound isn’t readily available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, etc. Unfortunately, specific data for this compound isn’t available .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Specifically, boron reagents play a crucial role in this process. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature .

Applications::

Hydromethylation via Protodeboronation

Protodeboronation is a radical-based method that allows the removal of boron groups from boronic esters. This process has applications beyond SM coupling, including the synthesis of valuable compounds.

Applications::

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. While the exact mechanism of action for this compound isn’t available, related compounds such as 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the activity of related compounds, it might be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c26-16-18-9-11-21(12-10-18)28-23(31)17-33-25-27-13-14-30(25)22-8-4-5-19(15-22)24(32)29-20-6-2-1-3-7-20/h1-15H,17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGRKNXHPQGWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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